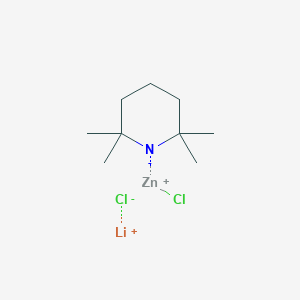
2,4-Difluoro-6-nitrophenylacetonitrile
Overview
Description
2,4-Difluoro-6-nitrophenylacetonitrile is an organic compound with the molecular formula C8H3F2N2O2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile typically involves the nitration of 2,4-difluorophenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups replacing the fluorine atoms.
Reduction: 2,4-Difluoro-6-aminophenylacetonitrile.
Oxidation: 2,4-Difluoro-6-nitrobenzoic acid.
Scientific Research Applications
2,4-Difluoro-6-nitrophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrophenylacetonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The acetonitrile group can act as a nucleophile or electrophile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
2,4-Difluoro-6-aminophenylacetonitrile: The amino group makes it more nucleophilic and capable of forming hydrogen bonds.
2,4-Difluoro-6-nitrobenzoic acid: The carboxylic acid group makes it more acidic and capable of participating in different types of chemical reactions.
Uniqueness
2,4-Difluoro-6-nitrophenylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and a nitro group makes it highly reactive in nucleophilic substitution and reduction reactions. Additionally, the acetonitrile group provides versatility in further chemical modifications.
Properties
IUPAC Name |
2-(2,4-difluoro-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-3-7(10)6(1-2-11)8(4-5)12(13)14/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIEJHTLXAVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)





![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
